N-(5-methyl-1H-pyrazol-3-yl)acetamide
Description
Evolution and Significance of Pyrazole (B372694) Derivatives in Heterocyclic Chemistry
The journey of pyrazole chemistry began in the late 19th century with the first synthesis of the parent pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms. nih.gov Since this discovery, the field has expanded dramatically, driven by the wide-ranging applications of pyrazole derivatives. These compounds are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. nih.govnih.gov Their significance stems from the unique structural and electronic properties of the pyrazole ring, which imparts a diverse range of biological activities. nih.gov
The aromatic nature of the pyrazole ring, combined with its ability to participate in various chemical reactions, makes it a privileged scaffold in medicinal chemistry. nih.gov Researchers have developed numerous synthetic methodologies to access a vast library of substituted pyrazoles, leading to the discovery of compounds with anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties, among others. nih.gov This has solidified the importance of pyrazole derivatives as a fundamental building block in the design of novel, biologically active molecules. nih.gov
Contextualizing N-(5-methyl-1H-pyrazol-3-yl)acetamide within the Broader Pyrazole-Acetamide Class
This compound belongs to the pyrazole-acetamide class of compounds, which are characterized by a pyrazole ring linked to an acetamide (B32628) group. This particular arrangement of functional groups offers specific opportunities for molecular interactions, making it an area of interest for chemical synthesis and biological screening.
The synthesis of pyrazole-acetamide derivatives can be achieved through various established routes in organic chemistry. A common approach involves the condensation of a substituted hydrazine (B178648) with a β-dicarbonyl compound to form the pyrazole core, followed by acylation of an amino-functionalized pyrazole. For instance, the synthesis of a related compound, N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate, involves the reaction of N-(2-aminophenyl-5-methyl-1H-pyrazol-3-yl)acetamide with benzoyl chloride. nih.gov This highlights a general strategy where the pyrazole ring is first constructed and then functionalized with the acetamide moiety.
The properties of this compound, as detailed in public chemical databases, provide a foundational understanding of its chemical nature.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H9N3O | PubChem nih.gov |
| Molecular Weight | 139.16 g/mol | PubChem nih.gov |
| IUPAC Name | This compound | PubChem nih.gov |
| CAS Number | 83725-05-7 | PubChem nih.gov |
| XLogP3 | 0.1 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |
| Rotatable Bond Count | 1 | PubChem nih.gov |
Overview of Key Academic Research Trajectories for this compound
While dedicated research focusing solely on this compound is limited, its structural motif is a key component in several areas of advanced chemical research. The primary research trajectories for this compound are largely inferred from studies on its closely related derivatives.
One significant area of investigation is in the development of ion channel modulators . For example, derivatives of this compound have been synthesized and characterized as potent and selective activators of G protein-gated inwardly-rectifying potassium (GIRK) channels. These channels are important targets for neurological disorders, and the pyrazole-acetamide scaffold serves as a crucial pharmacophore in the design of new therapeutic agents.
Another important research direction is in the field of corrosion inhibition . A derivative, N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate, has been shown to be an effective corrosion inhibitor for steel in acidic environments. nih.gov The study highlighted the role of the heterocyclic structure in adsorbing onto the metal surface and forming a protective layer. nih.gov This suggests that this compound itself could be a valuable precursor or a component in the development of new anti-corrosion agents.
Furthermore, the broader class of pyrazole-acetamide derivatives is extensively explored in medicinal chemistry for a variety of therapeutic applications. Research has shown that compounds with this core structure can exhibit anticancer and anti-inflammatory properties. nih.govnih.gov While specific studies on the biological activity of this compound are not widely published, its structural similarity to other bioactive pyrazoles makes it a compound of interest for future screening and drug discovery programs.
Structure
3D Structure
Properties
IUPAC Name |
N-(5-methyl-1H-pyrazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-3-6(9-8-4)7-5(2)10/h3H,1-2H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFRABHJXNJTNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80412965 | |
| Record name | N-(5-methyl-1H-pyrazol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80412965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83725-05-7 | |
| Record name | N-(5-methyl-1H-pyrazol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80412965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations of N 5 Methyl 1h Pyrazol 3 Yl Acetamide
Synthetic Pathways to N-(5-methyl-1H-pyrazol-3-yl)acetamide
The construction of the this compound core can be achieved through various synthetic strategies, primarily involving the formation of the pyrazole (B372694) ring from acyclic precursors.
Synthesis from 4Z-(2-oxopropylidene)-1,5-benzodiazepin-2-one and Hydrazine (B178648) Hydrate (B1144303)
A notable synthetic route to a derivative of this compound involves the reaction of (Z)-4-(2-oxopropylidene)-1,5-benzodiazepin-2-one with hydrazine hydrate. This reaction proceeds via a reflux in ethanol (B145695), leading to the formation of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide nih.gov. The mechanism involves the nucleophilic attack of hydrazine on the benzodiazepine (B76468) ring system, followed by an intramolecular cyclization and rearrangement to yield the stable pyrazole ring.
A study by Chkirate et al. (2021) detailed this transformation, where 2 grams of (Z)-4-(2-oxopropylidene)-1,5-benzodiazepin-2-one were refluxed with a stoichiometric amount of hydrazine in 40 mL of ethanol for 2 hours. After concentrating the solvent and allowing the solution to stand, the resulting precipitate of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide was filtered and recrystallized from ethanol, affording a 70% yield ijpsr.com. This method provides a direct pathway to a functionalized pyrazolyl-acetamide derivative, which can be a precursor to the parent compound.
Alternative Synthetic Routes and Precursor Chemistry
Alternative synthetic strategies for this compound and its analogs often rely on the classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative nih.govbeilstein-journals.org. For the synthesis of the title compound, the key precursors would be a derivative of acetoacetic acid and hydrazine.
One patented method describes a three-component reaction for the preparation of a mixture of N-((3-methyl-1H-pyrazol-1-yl)methyl)acetamide and N-((5-methyl-1H-pyrazol-1-yl)methyl)acetamide (MPA) researchgate.net. This process involves reacting 3-methylpyrazole, formaldehyde, and acetamide (B32628) at temperatures between 140 to 160 °C without a solvent researchgate.net. The reaction proceeds with the separation of water and has a reaction time of 3 to 10 hours researchgate.net. This method highlights a solvent-free approach to a related isomer mixture.
The general synthesis of pyrazoles often involves the reaction of α,β-unsaturated aldehydes and ketones with hydrazine, followed by dehydrogenation beilstein-journals.org. For instance, 3-methyl-5-pyrazolone can be prepared by treating ethyl acetoacetate (B1235776) with hydrazine hydrate in absolute ethanol nih.gov. This pyrazolone (B3327878) can then be a versatile precursor for various substituted pyrazoles.
Derivatization Strategies of this compound
The this compound scaffold offers multiple sites for chemical modification, including the pyrazole nitrogen, the acetamide nitrogen, and the aromatic ring (if present as a substituent). These derivatization strategies are crucial for developing new compounds with tailored properties.
Formation of Schiff Bases from N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide and Aromatic Aldehydes
The synthesis of Schiff bases from the precursor N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide provides a straightforward method for introducing structural diversity. These reactions typically involve the condensation of the primary amino group on the phenyl ring with various aromatic aldehydes.
A 2023 study by Chkirate et al. described the synthesis of two new Schiff base compounds, N-(2-((4-(dimethylamino)benzylidene)amino)phenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (DBPA) and N-(2-((4-methoxybenzylidene)amino)phenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (MBPA) youtube.com. The synthesis was achieved through the condensation of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide with the corresponding aromatic aldehydes youtube.com. The products were purified by recrystallization from a methanol (B129727) and dichloromethane (B109758) mixture youtube.com.
Table 1: Synthesis of Schiff Bases from a Pyrazolyl-Acetamide Precursor
| Starting Aldehyde | Resulting Schiff Base |
| 4-(dimethylamino)benzaldehyde | N-(2-((4-(dimethylamino)benzylidene)amino)phenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (DBPA) |
| 4-methoxybenzaldehyde | N-(2-((4-methoxybenzylidene)amino)phenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (MBPA) |
Acetylation and Other Amide Bond Modifications
The acetamide group of this compound can undergo various transformations, including hydrolysis to the corresponding amine, which can then be re-acylated with different acylating agents to introduce a variety of substituents.
The hydrolysis of the acetamide can be achieved under basic conditions, for example, by heating with an aqueous solution of sodium hydroxide (B78521), to yield 5-methyl-1H-pyrazol-3-amine nih.gov. This amine is a versatile intermediate.
Further modification can be achieved by reacting the resulting 5-aminopyrazole with different benzoyl chlorides in a suitable solvent like dichloromethane to yield N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides slideshare.net. This allows for the introduction of a wide range of aryl and substituted aryl groups at the amide position, significantly diversifying the chemical space. For example, a study demonstrated the synthesis of N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB) by reacting N-(2-aminophenyl-5-methyl-1H-pyrazol-3-yl)acetamide with benzoyl chloride at room temperature slideshare.net.
Alkylation Reactions for Structural Diversification
N-alkylation of the pyrazole ring is a common and effective strategy for structural diversification, as the substituent on the nitrogen atom can significantly influence the compound's properties. For unsymmetrical pyrazoles like this compound, alkylation can lead to a mixture of two regioisomers, with the alkyl group at either the N1 or N2 position.
A method for the N-alkylation of pyrazoles using trichloroacetimidate (B1259523) electrophiles and a Brønsted acid catalyst has been developed, providing good yields of N-alkyl pyrazoles. The regioselectivity of this reaction is often controlled by steric effects, favoring alkylation at the less hindered nitrogen atom.
Another approach involves the use of crystalline aluminosilicates or aluminophosphates as catalysts for the N-alkylation of pyrazoles with alcohols or alcohol derivatives. This method is advantageous for its potential industrial applicability and high yields under mild conditions.
Table 2: Examples of N-Alkylation of Pyrazole Derivatives
| Pyrazole Substrate | Alkylating Agent | Catalyst/Conditions | Product(s) |
| 3-methyl-5-phenyl-1H-pyrazole | Phenethyl trichloroacetimidate | Brønsted acid | 3-Methyl-5-phenyl-1-(1-phenylethyl)-1H-pyrazole and 5-Methyl-3-phenyl-1-(1-phenylethyl)-1H-pyrazole |
| Pyrazole | C1-C20 Alcohol | Crystalline aluminosilicate | N-alkylpyrazole |
Regioselective Modifications of the Pyrazole Ring
The regioselectivity of reactions on the pyrazole ring is a critical aspect of synthesizing specifically substituted derivatives. The outcome of these reactions is often dictated by the nature of the reactants and the reaction conditions. The synthesis of substituted pyrazoles generally involves the reaction of 1,3-dicarbonyl compounds with hydrazines. chemistry-online.com The precise placement of substituents is crucial as it significantly influences the molecule's chemical properties and biological interactions.
One common approach to achieving regioselectivity is through the use of enaminone-type intermediates. For instance, the synthesis of 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates can be achieved via the acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with arylhydrazines, followed by a base-catalyzed cyclization. nih.gov Conversely, a different regioseomer, methyl 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates, can be prepared through a novel two-step synthesis involving the acylation of hydrazines with methyl malonyl chloride and subsequent cyclization. nih.gov
Another strategy involves a 1,3-dipolar cycloaddition reaction, which has been developed for the highly regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazoles. mdpi.com This method uses in-situ generated nitrilimines as dipoles and enaminones as dipolarophiles. mdpi.com The reaction mechanism proceeds through the base-induced formation of an enolate from the enaminone and a nitrilimine from a hydrazonyl chloride, followed by a regioselective cycloaddition. mdpi.com
Furthermore, direct modification of the pyrazole ring, such as bromination, can be achieved with regiochemical control. The synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine starts from diethyl butynedioate and methylhydrazine to form a pyrazole carboxylate intermediate. Subsequent reaction with tribromooxyphosphorus selectively introduces a bromine atom at the 5-position. google.com This highlights how the existing substituents on the pyrazole ring direct the position of further modifications.
Introduction of Heterocyclic Scaffolds (e.g., 1,2,4-triazole)
The combination of the pyrazole moiety with other heterocyclic systems, such as 1,2,4-triazole (B32235), is a prominent strategy in medicinal chemistry to create hybrid molecules with potentially enhanced properties. zsmu.edu.uakpi.ua The synthesis of such hybrids often involves multi-step sequences starting from a functionalized pyrazole.
A key intermediate for these syntheses is often a pyrazole carboxylate or carbohydrazide (B1668358). For example, ethyl 5-methyl-1H-pyrazole-3-carboxylate can be converted to 5-methylpyrazole-3-carbohydrazide. kpi.ua This carbohydrazide can then undergo reactions to form a 1,2,4-triazole ring. One method involves nucleophilic addition of an isothiocyanate followed by alkaline cyclization to yield a 5-(5-methylpyrazolyl)-4-alkyl/aryl-1,2,4-triazole-3-thiol. zsmu.edu.uakpi.ua This thiol can be further alkylated to introduce various side chains. zsmu.edu.ua
A specific example is the synthesis of N-R-2-(5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides. zsmu.edu.ua This process begins with ethyl 5-methyl-1H-pyrazole-3-carboxylate, which undergoes hydrazinolysis. The resulting hydrazide is reacted with phenyl isothiocyanate, and subsequent alkaline heterocyclicization forms the 1,2,4-triazole ring, yielding 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiole. zsmu.edu.ua This intermediate is then alkylated to produce the final acetamide derivatives. zsmu.edu.ua The structures of these complex molecules are typically confirmed using methods like ¹H NMR spectroscopy and elemental analysis. zsmu.edu.ua
The rationale for creating these hybrid structures lies in the potential for synergistic effects between the two heterocyclic pharmacophores, which may lead to novel biological activities. kpi.uanih.govnih.gov
Advanced Synthetic Techniques and Green Chemistry Approaches
In recent years, the principles of green chemistry have increasingly influenced the development of synthetic routes for pyrazole-based compounds. This has led to the adoption of advanced techniques like catalytic methods, microwave-assisted synthesis, and flow chemistry to improve efficiency, reduce waste, and enhance safety. nih.gov
Catalytic Methods in Pyrazole-Acetamide Synthesis
Catalysis plays a significant role in the synthesis of pyrazoles, offering pathways with higher efficiency and selectivity. Both soluble and heterogeneous catalysts are employed. For instance, the synthesis of 3,5-disubstituted pyrazoles can be achieved through a copper-mediated alkyne homocoupling followed by a Cope-type hydroamination. rsc.org In this process, a simple soluble catalyst source like CuBr₂ facilitates the reaction. rsc.org
The selective C-acylation of pyrazolones, a related class of compounds, can be achieved using aminocatalysis. rsc.org To ensure selective C-acylation over O-acylation, the reaction conditions must be carefully controlled, often by using a base like calcium hydroxide to trap the liberated hydrogen chloride and maintain a basic reaction medium. rsc.org
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. dergipark.org.tracs.org This technique has been successfully applied to the synthesis of various pyrazole derivatives. rsc.orgnih.gov
The benefits of microwave irradiation are particularly evident in multi-step syntheses. For example, in the synthesis of pyrazole and oxadiazole hybrids, conventional methods required 7–9 hours of refluxing, whereas microwave-assisted synthesis completed the reaction in just 9–10 minutes, with yields improving from 65–78% to 79–92%. acs.org Similarly, the synthesis of thioether derivatives containing 1,2,4-triazole moieties was achieved in just 15 minutes with an 81% yield under microwave irradiation. nih.gov
The table below summarizes a comparative study on the synthesis of pyrazole-oxadiazole hybrids, highlighting the advantages of the microwave-assisted approach. acs.org
| Compound | Conventional Method Yield (%) | Conventional Method Time (h) | Microwave-Assisted Yield (%) | Microwave-Assisted Time (min) |
| 4a | 72 | 8 | 85 | 10 |
| 4b | 70 | 9 | 82 | 9 |
| 4c | 78 | 7 | 92 | 9.5 |
| 4d | 68 | 8.5 | 80 | 10 |
| 4e | 75 | 7 | 88 | 9 |
| 4f | 65 | 9 | 79 | 9 |
This interactive table is based on data from a study on hybrid synthesis, demonstrating the efficiency of microwave irradiation. acs.org
Flow Chemistry Applications
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages for chemical synthesis, including enhanced safety, better process control, improved reproducibility, and easier scalability. nih.govgalchimia.com This technology is particularly beneficial for reactions involving hazardous intermediates or requiring precise control over temperature and reaction time. mdpi.com
The synthesis of pyrazoles has been effectively translated to flow chemistry systems. A two-stage flow process can be used to produce substituted pyrazoles from acetophenones. galchimia.com In this setup, an acetophenone (B1666503) is first condensed with dimethylformamide dimethyl acetal (B89532) (DMADMF) in a heated coil to form an enaminone intermediate. This stream is then mixed with a solution of hydrazine in a second reactor (a glass mixer-chip) to generate the final pyrazole product. galchimia.com This tandem approach avoids the isolation of intermediates and significantly shortens reaction times. galchimia.commdpi.com
Another example is the continuous-flow synthesis of 3,5-disubstituted pyrazoles from terminal alkynes and hydrazine. rsc.orgrsc.org The process involves a copper-catalyzed homocoupling of the alkyne, followed by hydroamination of the resulting 1,3-diyne with hydrazine. rsc.org This multi-step synthesis performed in a continuous flow setup allows for direct access to the pyrazole products from simple starting materials without intermediate isolation. rsc.orgrsc.org The use of flow chemistry can drastically reduce reaction times; for example, the synthesis of pyrazolopyrimidinones was reduced from 9 hours in batch to just 16 minutes in a flow system. mdpi.com
Spectroscopic and Crystallographic Elucidation of N 5 Methyl 1h Pyrazol 3 Yl Acetamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.
¹H NMR Spectral Analysis and Proton Assignment
The ¹H NMR spectrum of N-(5-methyl-1H-pyrazol-3-yl)acetamide provides distinct signals corresponding to each unique proton in the molecule. The assignment of these signals is based on their chemical shift (δ, in ppm), integration (number of protons), and multiplicity (splitting pattern).
The key proton environments in the molecule are:
The labile protons of the pyrazole (B372694) NH and the amide N-H, which often appear as broad singlets.
The vinylic proton on the pyrazole ring (C4-H).
The two methyl groups (the pyrazole C5-CH₃ and the acetamide (B32628) CO-CH₃).
Based on analyses of similar pyrazole acetamide derivatives, the expected chemical shifts are presented in the table below. zsmu.edu.uamdpi.commdpi.com The exact positions can vary depending on the solvent and concentration. The amide NH proton signal at ~10.0 ppm and the pyrazole NH signal around 12.0 ppm are typically broad and may exchange with deuterium (B1214612) oxide (D₂O). The pyrazole ring proton (H4) appears as a singlet around 6.1 ppm. The two methyl groups are also observed as sharp singlets, with the pyrazole methyl (C5-CH₃) appearing at approximately 2.2 ppm and the acetamide methyl at a slightly more upfield position of about 2.0 ppm. mdpi.comsemanticscholar.org
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyrazole N-H | ~12.0 | broad singlet |
| Amide N-H | ~10.0 | broad singlet |
| Pyrazole C4-H | ~6.1 | singlet |
| Pyrazole C5-CH₃ | ~2.2 | singlet |
¹³C NMR Spectral Analysis and Carbon Assignment
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In a broadband-decoupled spectrum, each unique carbon atom gives a single peak. The chemical shifts are indicative of the electronic environment of the carbon atoms.
The structure contains six distinct carbon environments:
The carbonyl carbon (C=O) of the acetamide group.
Three carbons in the pyrazole ring (C3, C4, and C5).
Two methyl carbons (pyrazole-CH₃ and acetamide-CH₃).
The carbonyl carbon is the most deshielded, appearing significantly downfield around 168 ppm. The pyrazole ring carbons (C3 and C5) are found in the range of 140-150 ppm, while the C4 carbon appears more upfield at approximately 98 ppm. The two methyl carbons are located in the upfield region of the spectrum, with the pyrazole methyl carbon at ~14 ppm and the acetamide methyl carbon at ~23 ppm. semanticscholar.org
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Acetamide C=O | ~168.0 |
| Pyrazole C3 | ~148.0 |
| Pyrazole C5 | ~140.0 |
| Pyrazole C4 | ~98.0 |
| Acetamide CH₃ | ~23.0 |
2D NMR Techniques (COSY, HMQC, HMBC) for Structural Confirmation
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular fragments. mdpi.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this molecule, a COSY spectrum would show correlations between the pyrazole N-H proton and the adjacent C4-H proton, confirming their proximity within the ring system.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). Key correlations would include:
The pyrazole C4-H proton signal with the C4 carbon signal.
The pyrazole methyl protons with the pyrazole methyl carbon.
The acetamide methyl protons with the acetamide methyl carbon.
A correlation between the amide N-H proton and the C=O carbon, as well as the C3 carbon of the pyrazole ring, unequivocally links the acetamide group to the pyrazole ring at the correct position.
Correlations from the pyrazole C5-CH₃ protons to both the C5 and C4 carbons of the pyrazole ring.
A correlation from the acetamide CH₃ protons to the C=O carbon.
Infrared (IR) and Mass Spectrometry (MS) Analysis
IR and MS provide complementary data to NMR for complete structural elucidation.
Characteristic Vibrational Modes in IR Spectroscopy
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. mdpi.com The key vibrational modes for this compound are summarized below.
The spectrum is expected to show a strong absorption band for the amide C=O stretching vibration (Amide I band) around 1670-1690 cm⁻¹. The N-H stretching vibrations from both the pyrazole and amide groups would appear as broad bands in the region of 3100-3400 cm⁻¹. Bending vibrations for the N-H groups (Amide II band) typically occur around 1550 cm⁻¹. Stretching vibrations for the C=N and C=C bonds within the pyrazole ring are expected in the 1500-1600 cm⁻¹ region. mdpi.comresearchgate.net
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Pyrazole & Amide N-H | 3100 - 3400 |
| C-H Stretch | Methyl C-H | 2900 - 3000 |
| C=O Stretch (Amide I) | Amide C=O | 1670 - 1690 |
| C=N / C=C Stretch | Pyrazole Ring | 1500 - 1600 |
High-Resolution Mass Spectrometry for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, which allows for the determination of its elemental formula.
The molecular formula for this compound is C₆H₉N₃O. nih.gov The calculated monoisotopic mass for this formula is 139.07456 g/mol . nih.gov HRMS analysis would seek to find a molecular ion peak (e.g., [M+H]⁺) that matches this calculated value with high precision (typically within 5 ppm error), thereby confirming the molecular formula and lending strong support to the proposed structure.
Table 4: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction studies have been instrumental in characterizing the structural landscape of this compound derivatives. These analyses provide definitive proof of molecular structure and reveal the subtle interplay of non-covalent interactions that govern their supramolecular assembly.
The molecular and crystal structures of several derivatives of this compound have been determined with high precision. While detailed crystallographic data for the parent compound, this compound (CSD refcode: 200596), is noted in the Cambridge Structural Database, comprehensive studies on its derivatives offer a broader understanding of this class of compounds. nih.gov
For instance, the derivative 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate crystallizes in the monoclinic space group P21/c. researchgate.net Another example, N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide , has been synthesized and its structure confirmed through single-crystal X-ray diffraction, often as a ligand in coordination complexes. nih.gov The crystal structures of metal complexes with this ligand, such as [Cd(L₁)₂Cl₂] and Cu(L₁)₂(C₂H₅OH)₂₂, have been elucidated, revealing how the acetamide derivative coordinates with metal centers. nih.gov
A summary of crystallographic data for selected derivatives is presented below.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |
| diaqua-bis[5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylato-κN,O)]manganese(II) | C₁₄H₁₆MnN₁₀O₆ | Triclinic | P-1 | 6.7549 | 7.1615 | 11.2405 | 77.624 | 73.524 | 63.834 | 1 |
| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | C₁₁H₁₀N₂O₃ | Monoclinic | P2₁/c | 11.291 | 5.620 | 16.299 | 90 | 94.75 | 90 | 4 |
Table 1: Crystallographic data for selected derivatives related to this compound. researchgate.netmdpi.com
The conformation of pyrazole-acetamide derivatives is a key determinant of their interaction with biological targets and their crystal packing. Single-crystal X-ray studies provide exact values for torsion angles, defining the spatial relationship between different parts of the molecule.
A notable example is 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate , where the asymmetric unit contains two crystallographically distinct molecules, A and B, which exhibit significant conformational differences. researchgate.net The key torsion angles that highlight this distinction are:
N1—C1—O1—S1: 88.97 (12)° for molecule A vs. 83.78 (12)° for molecule B
C1—O1—S1—C5: 64.92 (9)° for molecule A vs. -83.75 (9)° for molecule B
O1—S1—C5—C6: 78.91 (10)° for molecule A vs. 95.42 (10)° for molecule B
The supramolecular architecture of these compounds is predominantly directed by a variety of hydrogen bonds. The presence of N-H groups (from the pyrazole and acetamide moieties) and oxygen atoms (from the carbonyl group) makes N—H···O and N—H···N hydrogen bonds particularly significant.
In the crystal structure of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate , strong N—H⋯N and N—H⋯O hydrogen bonds are observed, which link the molecules into a centrosymmetric tetramer. researchgate.net This tetrameric unit is further stabilized by π–π stacking interactions. researchgate.net The analysis of coordination complexes of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide also reveals extensive hydrogen bonding that contributes to the self-assembly process. nih.gov
Other weak interactions, such as C—H···O and C—H···π bonds, play a crucial role in consolidating the crystal packing. For example, in the crystal of 1-(4-Methyl-phen-yl)-3-phenyl-1H-pyrazol-5-yl 4-nitro-benzene-sulfonate , C—H···O interactions help form supramolecular layers. nih.govnih.gov These layers are further connected by π–π stacking interactions between the benzene (B151609) rings of adjacent molecules. nih.govnih.gov
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties like d_norm (normalized contact distance) onto the molecular surface, regions of close intermolecular contact can be identified. The analysis also generates 2D fingerprint plots, which provide a quantitative summary of the different types of atomic contacts.
For 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate , Hirshfeld analysis confirms that the most significant contributions to crystal packing come from H···H, O···H, N···H, and C···H contacts. The analysis highlights differences in the intermolecular contacts for the two distinct molecules (A and B) in the asymmetric unit. researchgate.net
A study on a related pyrazole derivative, 3,5,5-trimethyl-1-tosyl-4,5-dihydro-1H-pyrazole , provided the following quantitative breakdown of intermolecular contacts from its Hirshfeld surface analysis:
H···H: 60.5%
O···H: 20.4%
C···H: 10.7%
N···H: 6.5%
This data indicates that contacts involving hydrogen atoms are overwhelmingly dominant in defining the crystal packing.
Polymorphism, the ability of a compound to exist in more than one crystal form, and co-crystallization, the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio, are critical areas of study in pharmaceutical sciences. Different polymorphs or co-crystals of a drug can have different physicochemical properties.
A review of the current scientific literature indicates a lack of specific studies focused on the polymorphism or co-crystallization of this compound and its direct derivatives. While research exists on the co-crystallization of other pyrazole-containing compounds or acetamide-bearing molecules, dedicated investigations into the title compound and its analogous structures have not been reported. researchgate.net
Computational Chemistry and Molecular Modeling of N 5 Methyl 1h Pyrazol 3 Yl Acetamide
Density Functional Theory (DFT) Calculations
Density Functional Theory serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to predict a variety of molecular properties for N-(5-methyl-1H-pyrazol-3-yl)acetamide.
Geometry Optimization and Energy Minimization
The initial step in computational analysis involves determining the most stable three-dimensional arrangement of the molecule, a process known as geometry optimization. For a derivative, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, calculations were performed using DFT with the B3LYP method and a 6–311 G(d,p) basis set to find the structure with the lowest possible energy. nih.gov This process ensures that the calculated properties correspond to the most realistic and stable conformation of the molecule in the gaseous phase. The optimized structure is confirmed to be at a true energy minimum by conducting a harmonic vibrational frequency analysis, which should yield no imaginary frequencies. nih.gov A comparison between the theoretically calculated bond lengths and angles and those determined from experimental X-ray crystallography shows good agreement, validating the computational approach. nih.gov
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap
The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability.
For a related compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, DFT calculations have determined the HOMO and LUMO energy values. nih.gov The analysis revealed that the HOMO and LUMO are distributed over the entire molecular system. nih.gov The calculated energies for HOMO and LUMO were -5.3130 eV and -0.2678 eV, respectively, resulting in a significant energy gap of 5.0452 eV. nih.gov A large energy gap generally implies high stability and low chemical reactivity. nih.gov
Table 1: Frontier Molecular Orbital Energies for a Related Pyrazole (B372694) Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -5.3130 |
| LUMO | -0.2678 |
| Energy Gap (ΔE) | 5.0452 |
Data sourced from a study on N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. nih.gov
Electrostatic Potential Surface (EPS) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded to represent different potential values. Generally, red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas denote regions of low electron density (positive potential), indicating sites for nucleophilic attack. nih.gov
In a study of a Schiff base derivative of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, MEP analysis was used to understand the reactive sites of the molecule. researchgate.net For another compound, the color range was from -4.618e⁻³ (red) to +4.618e⁻³ (blue), clearly delineating the electron-rich and electron-poor regions. nih.gov While specific MEP maps for this compound are not detailed in the provided search results, this technique is standard in computational analyses of such molecules.
Vibrational Frequency Analysis and Spectroscopic Property Prediction
Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies at the same level of theory as the geometry optimization (e.g., B3LYP/6–311 G(d,p)), a theoretical spectrum can be generated. nih.gov This calculated spectrum is then compared with experimental data to aid in the assignment of vibrational bands to specific molecular motions, such as stretching, bending, and wagging of bonds. This comparison helps to confirm the molecular structure. For a related derivative, the converged geometry was followed by a harmonic vibrational frequency calculation at the same theoretical level to confirm the stationary point. nih.gov
Molecular Dynamics (MD) Simulations
While DFT calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time.
Investigation of Dynamic Behavior and Conformational Flexibility
MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. This allows researchers to observe conformational changes, flexibility, and intermolecular interactions in a simulated environment that can mimic physiological conditions. Such simulations can reveal how the molecule might change its shape, which is crucial for understanding its potential interactions with other molecules. While the search results mention the use of MD simulations for various pyrazole derivatives in contexts like drug design and corrosion inhibition, specific MD simulation data detailing the conformational flexibility of this compound itself is not available in the provided results. researchgate.net
Simulation of Interactions with Biological Targets or Surfaces
Molecular dynamics (MD) simulations have been instrumental in understanding the dynamic behavior of pyrazole derivatives when interacting with biological macromolecules. These simulations provide a temporal dimension to the binding process, revealing the stability of ligand-receptor complexes and the conformational changes that may occur upon binding.
For instance, MD simulations have been employed to investigate the binding mode of novel pyrazole-containing imide derivatives with Heat Shock Protein 90α (Hsp90α), a potential target for anticancer drugs. nih.govresearchgate.net These simulations can elucidate the stability of the compound within the binding pocket and identify key interactions that are maintained over time. researchgate.net In one study, the root mean square deviation (RMSD) of the backbone atoms of the receptor was analyzed to assess the stability of the protein-ligand complex. researchgate.net Furthermore, root mean square fluctuation (RMSF) analysis of the side-chain atoms can highlight the flexibility of different regions of the protein upon ligand binding. researchgate.net
Similarly, MD simulations lasting 50 nanoseconds have been used to confirm the stability of the binding of pyrazole-carboxamides bearing a sulfonamide moiety to carbonic anhydrase receptors. nih.gov These computational studies are crucial for validating the results of molecular docking and for providing a more detailed picture of the binding event at an atomic level. nih.govresearchgate.net
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. This method is widely used in drug design to screen virtual libraries of compounds and to understand the structural basis of their activity.
Docking studies have been extensively applied to pyrazole derivatives to predict their binding modes and affinities with a range of biological targets. For example, the docking of pyrazole derivatives into the active sites of receptor tyrosine kinases and protein kinases has been performed to screen for potential inhibitors. nih.gov These studies often reveal key hydrogen bonding and hydrophobic interactions that are crucial for binding. The binding energy, a measure of the affinity of the ligand for the protein, is a key output of these simulations. nih.govresearchgate.net
In a study of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as potential anticancer agents, docking simulations were used to insert the most potent compound into the active site of cyclin-dependent kinase 2 (CDK2) to determine its probable binding model. nih.gov
| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Pyrazole Derivative 1b | VEGFR-2 (2QU5) | -10.09 | nih.gov |
| Pyrazole Derivative 1d | Aurora A (2W1G) | -8.57 | nih.gov |
| Pyrazole Derivative 2b | CDK2 (2VTO) | -10.35 | nih.gov |
| IMC-HA | HDAC | -6.8 | researchgate.net |
| IMC-HA | COX-2 | -9.0 | researchgate.net |
Molecular docking has been a key tool in identifying and optimizing pyrazole-based inhibitors of various enzymes.
α-Glucosidase and α-Amylase: Derivatives of this compound have been investigated as potential inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion and glucose metabolism. Docking studies have been used to understand the interaction of these compounds with the active sites of these enzymes. researchgate.netnih.govresearchgate.net For example, acyl pyrazole sulfonamides have been shown to be potent α-glucosidase inhibitors, with docking studies revealing key interactions with active site residues. researchgate.netfrontiersin.org The binding interactions of thiazole-clubbed pyrazole hybrids with Aspergillus oryzae α-amylase have also been elucidated through molecular docking. researchgate.net
COX-II: Pyrazole derivatives have been designed and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors, which are important targets for anti-inflammatory drugs. researchgate.netnih.gov Molecular docking has been used to predict the binding affinities and interaction patterns of these compounds within the COX-2 active site. researchgate.netresearchgate.netijper.org For instance, virtually designed pyrazole derivatives have shown binding affinities ranging from -6.7 to -10.7 kcal/mol with COX-II. ijper.org In some cases, the docking results have been correlated with experimental inhibitory activities, providing a rationale for the observed structure-activity relationships. nih.gov
| Compound/Derivative | Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Acyl Pyrazole Sulfonamide (5a) | α-Glucosidase | 1.13 ± 0.06 | researchgate.netfrontiersin.org |
| Thiazole-Pyrazole Hybrid (151g) | α-Amylase (% inhibition at 50 µg/mL) | 89.15% | researchgate.net |
| Pyrazole Derivative (11) | COX-2 | 0.043 | nih.gov |
| Pyrazole-Pyridazine Hybrid (6f) | COX-2 | 1.15 | nih.gov |
Computational methods have also been applied to predict the antagonist activity of pyrazole derivatives at various receptors.
P2X7 Receptor: A series of (1H-pyrazol-4-yl)acetamide derivatives have been synthesized and evaluated as antagonists of the P2X7 receptor, which is implicated in inflammatory and neuropathic pain. Molecular docking studies can be used to identify potential P2X7 antagonists from databases by predicting their binding to allosteric sites on the receptor. nih.gov
GIRK1/2 Potassium Channel: A series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers have been identified as potent and selective activators of the G protein-gated inwardly-rectifying potassium (GIRK) 1/2 channel. nih.gov These channels are important modulators of cellular excitability. The discovery process involved a high-throughput screening campaign followed by chemical optimization, likely guided by computational modeling to improve potency and metabolic stability. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively.
QSAR models have been developed for various classes of pyrazole derivatives to predict their biological activities. These models are built using a set of compounds with known activities and a set of calculated molecular descriptors. For example, 2D-QSAR and 3D-QSAR studies have been performed on 2-((1H-indol-3-yl)thio)-N-phenylacetamide analogs as influenza A virus inhibitors. semanticscholar.org These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
In a study of pyrazolone (B3327878) derivatives, QSAR models were developed to correlate their computed molecular descriptors with their antimicrobial activities. ej-chem.org Similarly, systematic 3D-QSAR studies on N-(1H-benzo[d]imidazol-2-yl)acetamide derivatives as inhibitors of Interleukin-1 Receptor-Associated Kinase-4 (IRAK4) have been conducted, yielding models with high predictive power. ijddd.com These models can be valuable tools in the design of new and improved inhibitors. ijddd.com
Identification of Key Structural Features Influencing Activity
Computational chemistry and molecular modeling have become indispensable tools in the elucidation of structure-activity relationships (SAR) of bioactive molecules. For this compound, these studies, often conducted on analogous and more complex derivatives, help to identify the key structural motifs that govern its biological interactions. The primary features of this compound that are often considered in such analyses are the pyrazole ring, the N-acetamide group, and the methyl substituent.
The pyrazole core is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structural element is of significant interest in medicinal chemistry due to its ability to engage in various non-covalent interactions. The arrangement of nitrogen atoms in the pyrazole ring allows it to act as both a hydrogen bond donor and acceptor, a critical feature for anchoring a molecule within a biological target's binding site. Furthermore, the aromatic nature of the pyrazole ring enables it to participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's active site.
The N-acetamide group (-NHC(O)CH₃) is another crucial functional group that significantly influences the molecule's activity. The amide linkage provides a rigid and planar unit. The nitrogen atom of the amide can act as a hydrogen bond donor, while the carbonyl oxygen is a potent hydrogen bond acceptor. This dual functionality allows the acetamide (B32628) group to form strong and specific hydrogen bonds with the backbones or side chains of amino acids in a receptor. The orientation of the acetamide group relative to the pyrazole ring is also a key determinant of binding affinity.
In broader studies of pyrazole derivatives, the substitution pattern on the pyrazole ring is a recurring theme in determining biological efficacy. While direct computational studies on this compound are not extensively available, research on related pyrazole-containing compounds consistently highlights the importance of the substituents at various positions for modulating activity. For instance, in studies on pyrazole-based inhibitors, the nature and position of substituents are varied to optimize binding affinity and selectivity. These studies implicitly underscore that the specific arrangement of the methyl and acetamide groups on the pyrazole core of this compound is fundamental to its interaction profile.
Interactive Data Table: Key Structural Features and Their Potential Roles
| Structural Feature | Potential Interactions | Influence on Activity |
|---|---|---|
| Pyrazole Ring | Hydrogen bond donor/acceptor, π-π stacking | Anchoring the molecule in the binding site, providing structural rigidity |
| N-Acetamide Group | Hydrogen bond donor (N-H), Hydrogen bond acceptor (C=O) | Forming specific and strong interactions with receptor residues |
| 5-Methyl Group | Van der Waals interactions, Hydrophobic interactions | Enhancing binding affinity through occupation of hydrophobic pockets, influencing molecular conformation |
Applications and Advanced Research Directions of N 5 Methyl 1h Pyrazol 3 Yl Acetamide
Medicinal Chemistry and Pharmaceutical Applications
The scaffold of N-(5-methyl-1H-pyrazol-3-yl)acetamide serves as a foundational structure for the development of various therapeutic agents. Researchers have synthesized and evaluated numerous derivatives, uncovering a broad spectrum of biological activities. These activities range from combating microbial infections and oxidative stress to demonstrating anti-inflammatory, anticancer, and neuromodulatory effects.
Antimicrobial and Antibacterial Activities of this compound and its Metal Complexes
The pyrazole (B372694) nucleus is a well-established pharmacophore in the design of antimicrobial agents. mdpi.comresearchgate.net Metal complexes incorporating pyrazole-acetamide ligands have shown particularly promising results. For instance, mononuclear coordination complexes of a derivative, N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L₁), have been synthesized and tested for antibacterial activity. nih.gov
In vitro evaluations of these metal complexes against several bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus fasciens, demonstrated outstanding results, in some cases comparing favorably to the well-known antibiotic chloramphenicol. nih.gov The study highlighted that the coordination sphere, which included metals like Cadmium (Cd), Copper (Cu), and Iron (Fe), plays a crucial role in the observed antibacterial efficacy. nih.gov
| Complex/Ligand | Target Bacteria | Notable Results |
| Metal complexes of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | E. coli, P. aeruginosa, S. aureus, S. fasciens | Displayed outstanding antibacterial activity, with a normalized minimum inhibitory concentration as low as 5 μg mL⁻¹. nih.gov |
| 3,5-dimethyl azopyrazole derivatives | Various bacterial strains | Compounds 3a and 5a showed better zones of inhibition than the reference drug, ciprofloxacin. jocpr.com |
| 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles | Cryptococcus neoformans (fungus) | Derivative 6c was significantly more potent than miconazole, amphotericin B, and fluconazole. nih.gov No bacterial activity was observed for this series. nih.gov |
Antioxidant Activities of Derivatives
Derivatives of the pyrazole structure have been investigated for their ability to counteract oxidative stress. The antioxidant properties are often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a color change from purple to yellow indicates the hydrogen-donating ability of the tested compound. researchgate.net
A study on a series of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives demonstrated significant antioxidant activity that was dependent on the concentration of the compounds. researchgate.netresearchgate.net For several derivatives, the antioxidant effect increased with higher concentrations. researchgate.net Similarly, investigations into 5-aminopyrazole derivatives revealed that some compounds possess noteworthy radical scavenging properties, with the best results obtained for derivatives 4b and 4c in a DPPH assay. nih.gov Another study found that certain 5-aminopyrazole derivatives remarkably inhibited the production of reactive oxygen species (ROS) in human platelets. nih.gov
| Derivative Class | Assay Method | Key Findings |
| N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives | DPPH Assay | Showed concentration-dependent antioxidant activity. Compound 8 exhibited 96.64% activity at 80 mg/mL, and compound 1 showed 77.31% activity at the same concentration. researchgate.netresearchgate.net |
| 5-Aminopyrazole derivatives | DPPH Assay | Derivatives 4b and 4c showed the highest antioxidant activity (AA%) values of 27.65% and 15.47%, respectively. nih.gov |
| 5-Aminopyrazole derivatives | ROS Production in Human Platelets | Derivatives from series 3 were found to be remarkable inhibitors of ROS production. nih.gov |
Anti-inflammatory Properties and COX-II Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting the cyclooxygenase (COX) enzyme, which has two main isoforms, COX-1 and COX-2. nih.gov Selective inhibition of COX-2 is a key goal in developing anti-inflammatory agents with better gastric safety profiles. nih.gov Several novel series of pyrazole derivatives have been synthesized and evaluated for their anti-inflammatory activity and COX-2 inhibition. nih.govnih.gov
In one study, a series of 1,5-diaryl pyrazole derivatives were designed and tested, with the top compounds subjected to in vitro COX-2 enzymatic assays. nih.gov Another research effort described hybrids of 5-hydroxy-3-methyl-1-phenyl-4-substituted-1H-pyrazole, where analogs 10 and 27 showed remarkable anti-inflammatory profiles nearly equiactive to the commercial drug celecoxib (B62257). nih.gov These compounds also exhibited distinctive COX-2 inhibition with notable selectivity. nih.gov
| Compound/Series | In Vivo/In Vitro Results | COX-2 Selectivity |
| Pyrazole Analogs 10 and 27 | Displayed remarkable anti-inflammatory profiles with ED₅₀ values of 35.7 and 38.7 μmol/kg, respectively, comparable to celecoxib (ED₅₀ 32.1 μmol/kg). nih.gov | Showed distinctive COX-2 inhibition with selectivity index (SI) values of 7.83 and 7.16, respectively, close to that of celecoxib (SI 8.68). nih.gov |
| Pyrazolo[3,4-b]pyrazine derivative 15 | Exhibited significant anti-inflammatory activity, showing the same level of activity as the reference drug indomethacin. nih.gov | Not specified. |
Anticancer Potential and Cytotoxicity Studies
The pyrazole scaffold is also a promising framework for the development of anticancer agents. Research has explored the cytotoxic effects of various pyrazole derivatives against multiple cancer cell lines.
For example, new derivatives of pyrazolo[3,4-b]pyrazines were synthesized and evaluated for their activity against the anti-breast cancer MCF-7 cell line. nih.gov Another study on 5-aminopyrazole derivatives identified compounds that were able to suppress the growth of specific cancer cell lines, with the 3-unsubstituted pyrazole scaffold being a key determinant for this antiproliferative activity. nih.gov Furthermore, a study on dual-purpose 1,5-diaryl pyrazole derivatives demonstrated their potential as both anti-inflammatory and anticancer agents. nih.gov More advanced research identified a pyrazole-containing compound, HIT104310526, as a potent and selective TIM-3 inhibitor for non-small cell lung cancer (NSCLC) immunotherapy, showing significant dose-dependent inhibition of A549 cancer cells. frontiersin.org
| Derivative/Compound | Cancer Cell Line(s) | Key Findings |
| Pyrazolo[3,4-b]pyrazine derivatives | MCF-7 (Breast) | Certain derivatives showed activity against this cell line. nih.gov |
| 5-Aminopyrazole derivatives (Series 1) | Various | Demonstrated good percentage of cancer cell growth inhibition. nih.gov |
| HIT104310526 (N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide) | A549 (NSCLC) | Displayed significant dose-dependent cytotoxicity with a calculated IC₅₀ value of 91.82 μM for a related compound. frontiersin.org |
Modulation of Ion Channels (e.g., GIRK1/2 Potassium Channel Activators)
G protein-gated inwardly rectifying potassium (GIRK) channels are crucial mediators of neurotransmission and are considered potential therapeutic targets for conditions like pain, epilepsy, and addiction. nih.govfrontiersin.org The GIRK1/2 channel subtype is the most common in the brain. nih.gov
Research has led to the discovery of this compound derivatives as potent and selective GIRK1/2 channel activators. nih.govnih.gov One study identified a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers, with compound 11a emerging as a new GIRK1/2 activator with suitable properties for further development. nih.gov Another series, (1-alkyl-3-methyl-1H-pyrazol-5-yl)-2-(5-aryl-2H-tetrazol-2-yl)acetamides, was also identified as effective GIRK1/2 activators. nih.gov Compound 15k from this series was unique for its stability in both human and mouse liver microsomes. nih.gov These discoveries move away from previously reported urea-based scaffolds, offering new avenues for developing CNS-active tool compounds. nih.govvanderbilt.edu
| Derivative Series | Target | Lead Compound(s) | Key Findings |
| N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers | GIRK1/2 Activator | 11a | Identified as a potent and selective GIRK1/2 activator with improved metabolic stability. nih.gov |
| (1-alkyl-3-methyl-1H-pyrazol-5-yl)-2-(5-aryl-2H-tetrazol-2-yl)acetamides | GIRK1/2 Activator | 15k | Effective GIRK1/2 channel activator; displayed excellent stability in human and mouse liver microsomes and increased free fraction in human plasma. nih.gov |
Angiotensin II Antagonism Research
The renin-angiotensin system is a critical regulator of blood pressure, and antagonists of the angiotensin II (AII) receptor are vital in treating hypertension. Research has explored pyrazole derivatives as nonpeptide AII antagonists. nih.gov
An extensive study focused on a series of 3-alkyl-4-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-pyrazole-5-carboxylates. nih.gov Compounds substituted at the N1 position with groups like 2,6-dichlorophenyl or benzyl (B1604629) showed high potency in vitro, with IC₅₀ values in the nanomolar range. nih.gov Several of these pyrazolecarboxylic acid derivatives also demonstrated potent and long-lasting oral activity in rat models, significantly inhibiting the pressor response to AII. nih.gov Further research on related pyrazolo[1,5-b] nih.govresearchgate.netnih.govtriazole derivatives also yielded potent AII receptor antagonists. nih.gov
| Derivative Series | In Vitro Potency (IC₅₀) | In Vivo Activity (Rats) |
| 3-alkyl-1-aryl/aralkyl-1H-pyrazole-5-carboxylates | 0.18-0.24 nM for the most potent compounds (e.g., 19h, 19k, 19t, 19u). nih.gov | Several analogues gave ≥75% inhibition of the AII pressor response at 1 mg/kg orally, with a duration of action >23 hours. nih.gov |
| 2,7-diethyl-5H-pyrazolo[1,5-b] nih.govresearchgate.netnih.govtriazole-6-carboxylic acid (2d) | Showed potent, insurmountable antagonism. nih.gov | Had poor oral potency. nih.gov |
| Prodrug 2f (ester of 2d) | N/A | Was orally active in rats and produced a dose-dependent decrease in blood pressure in dogs. nih.gov |
Local Anesthetic and Anti-arrhythmic Activities of Related Pyrazolylacetamides
The structural framework of pyrazole derivatives is a key feature in the development of new therapeutic agents. Research has shown that certain substituted pyrazolylacetamides exhibit promising local anesthetic and anti-arrhythmic properties. nih.gov The mechanism of action for local anesthetics typically involves the reversible blockage of nerve impulse generation and conduction. nih.gov This action on ion channels is also closely linked to anti-arrhythmic activity, as demonstrated by drugs like lidocaine, which functions as both a local anesthetic and an anti-arrhythmic medication for ventricular arrhythmias. nih.gov
A study focused on a series of nine newly synthesized substituted 2-(pyrazol-1-yl)-dialkylacetanilides confirmed that these compounds possess both local anesthetic and anti-arrhythmic effects. nih.gov The synthesis involved the N-alkylation of pyrazole and its derivatives with various 2-iodoacetanilides. nih.gov The resulting compounds were characterized through various spectroscopic methods and evaluated for their pharmacological actions, demonstrating the potential of the pyrazolylacetamide scaffold in developing dual-action agents. nih.gov
Coordination Chemistry and Metal Complexation
Nitrogen-containing heterocyclic compounds like pyrazole derivatives are of significant interest in coordination chemistry due to their ability to act as effective ligands, forming stable complexes with a wide range of metal ions. nih.gov These metal complexes often exhibit unique structural features and enhanced biological activities compared to the free ligands.
A notable ligand in this class is N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, referred to as L1. nih.gov This ligand has been successfully used to synthesize mononuclear coordination complexes with cadmium(II), copper(II), and iron(II). nih.gov The synthesis of the ligand L1 itself is achieved by reacting (Z)-4-(2-oxopropylidene)-4,5-dihydro-1H-1,5-benzodiazepin-2(3H)-one with a stoichiometric amount of hydrazine (B178648) hydrate (B1144303) in refluxing ethanol (B145695). nih.gov
The following metal complexes have been synthesized and characterized:
[Cd(L1)₂Cl₂] (C1): A cadmium(II) complex. nih.gov
Cu(L1)₂(C₂H₅OH)₂₂ (C2): A copper(II) complex. nih.gov
Fe(L2)₂(H₂O)₂₂·2H₂O (C3): An iron(II) complex where L2, 3-(5-methyl-1H-pyrazol-3-yl)quinoxalin-2(1H)-one, is formed from an in situ oxidation of the initial ligand L1. nih.gov
These complexes were characterized spectroscopically and through single-crystal X-ray diffraction to confirm their molecular structures. nih.gov
The study of these metal complexes revealed specific coordination behaviors. Single-crystal X-ray diffraction analysis showed that in each of the mononuclear complexes, the central metal ion is coordinated by two heterocyclic ligands. nih.gov The coordination sphere is then completed by other molecules or ions:
In the cadmium complex C1 , two chloride anions complete the coordination sphere. nih.gov
In the copper complex C2 , two ethanol molecules are coordinated to the metal center. nih.gov
In the iron complex C3 , two water molecules are involved in the coordination. nih.gov
The analysis of the crystal packing of these complexes demonstrated the formation of 1D and 2D supramolecular architectures, which are stabilized by various hydrogen bonding interactions. nih.gov The ability of pyrazole-acetamide ligands to form such organized structures is a key property in the design of new materials and bioinorganic systems. nih.gov
The chelation of metal ions with pyrazole-based ligands can significantly enhance their biological activity. The metal complexes of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (L1) and its oxidized form (L2) have been evaluated for their in vitro antibacterial activity against several bacterial strains. nih.gov
The results showed that the complexes exhibited notable antibacterial properties, with some showing outstanding activity when compared to the well-known antibiotic chloramphenicol. nih.gov The minimum inhibitory concentration (MIC) values indicated the potency of these complexes.
Table 1: In Vitro Antibacterial Activity (MIC, μg/mL) of Ligand L1 and its Metal Complexes
| Compound/Complex | Escherichia coli | Pseudomonas aeruginosa | Staphylococcus aureus | Streptococcus faecalis |
|---|---|---|---|---|
| L1 | >500 | >500 | 125 | 125 |
| [Cd(L1)₂Cl₂] (C1) | 10 | 10 | 5 | 5 |
| Cu(L1)₂(C₂H₅OH)₂₂ (C2) | 10 | 5 | 5 | 5 |
| Fe(L2)₂(H₂O)₂₂·2H₂O (C3) | 10 | 10 | 5 | 10 |
| Chloramphenicol (Standard) | 10 | 10 | 5 | 5 |
Data sourced from nih.gov
The data demonstrates that the metal complexes, particularly C1, C2, and C3, show a significant increase in antibacterial activity over the free ligand L1, with potencies comparable or superior to the standard antibiotic in some cases. nih.gov
Materials Science and Corrosion Inhibition
Pyrazole derivatives have also found applications in materials science, particularly as effective corrosion inhibitors for metals and alloys in acidic environments. Their efficacy is attributed to the presence of heteroatoms (nitrogen) and π-electrons in the pyrazole ring, which facilitate adsorption onto the metal surface.
A derivative of this compound, specifically N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB), has been studied as a corrosion inhibitor for C38 steel in a 1 M hydrochloric acid (HCl) solution. nih.govacs.org
The performance of this inhibitor was evaluated using electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), as well as gravimetric measurements. nih.govacs.org The results indicated that MPAPB is a highly effective corrosion inhibitor. nih.govacs.org
Table 2: Corrosion Inhibition Efficiency of MPAPB on C38 Steel in 1 M HCl
| Concentration of MPAPB (M) | Inhibition Efficiency (%) |
|---|---|
| 1 x 10⁻³ | 90.2% |
Data sourced from nih.gov
Electrochemical analysis revealed that MPAPB functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov The adsorption of the inhibitor molecules on the steel surface was found to follow the Langmuir adsorption isotherm, suggesting the formation of a protective monolayer that involves both physical and chemical adsorption mechanisms. nih.gov
Adsorption Mechanism Studies on Metal Surfaces (e.g., Langmuir Isotherm, Monte Carlo Simulations)
The efficacy of corrosion inhibitors is largely dependent on their ability to adsorb onto the metal surface, forming a protective barrier. The nature of this adsorption, whether physisorption, chemisorption, or a combination of both, is elucidated through various analytical and theoretical methods, including adsorption isotherms and computational simulations.
The Langmuir adsorption isotherm is a fundamental model used to describe the formation of a monolayer of adsorbate (the inhibitor) on a solid surface. semanticscholar.org This model assumes that the surface contains a finite number of identical adsorption sites and that there are no interactions between the adsorbed molecules. For many pyrazole derivatives, their adsorption behavior on metal surfaces, such as steel in acidic media, has been found to be consistent with the Langmuir isotherm. nih.govsemanticscholar.orgresearchgate.netrsc.org
In the case of the closely related derivative, N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB), studies have shown that its adsorption on C38 steel in a 1 M HCl solution follows the Langmuir model. nih.govnih.govacs.orgresearchgate.net This suggests that the MPAPB molecules form a monolayer on the steel surface. The adherence to this isotherm indicates a combination of physical and chemical adsorption mechanisms. nih.govnih.gov The heterocyclic structure of pyrazole derivatives, with their electron-donating heteroatoms and π-electron systems, facilitates strong adsorption onto metal surfaces, leading to the formation of a protective film that mitigates corrosion. nih.govresearchgate.net
Research on various other pyrazole derivatives consistently shows that their adsorption behavior fits the Langmuir isotherm, reinforcing the idea of monolayer adsorption as a primary mechanism of action. semanticscholar.orgnajah.edubohrium.com The thermodynamic parameters derived from these isotherm studies, such as the standard free energy of adsorption (ΔG°ads), provide further insights into the spontaneity and strength of the adsorption process, often indicating a mix of physisorption and chemisorption.
Table 1: Adsorption Isotherm Findings for Pyrazole Derivatives
| Compound/Derivative | Metal Surface | Corrosive Medium | Adsorption Isotherm Model | Reference |
| N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB) | C38 Steel | 1 M HCl | Langmuir | nih.gov, nih.gov |
| N,N,N′,N′-tetrakis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine-2,6-diamine (PRPD) | Carbon Steel | 1 M HCl | Langmuir | najah.edu |
| (R)-5-(4-methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole (BM-02) | Mild Steel | 1 M HCl | Langmuir | bohrium.com |
| Various Pyrazole Derivatives | Mild Steel | 1 M HCl | Langmuir | semanticscholar.org, researchgate.net |
Monte Carlo (MC) simulations are a powerful computational tool used to model the adsorption of inhibitor molecules on metal surfaces at an atomic level. researchgate.net These simulations can predict the most stable adsorption configurations and calculate adsorption energies, providing a deeper understanding of the inhibitor-metal interaction. researchgate.netdntb.gov.ua For instance, MC simulations can be used to study the adsorption of molecules like acetamide (B32628) on an Fe(110) surface, which is often chosen as a representative model for steel surfaces. researchgate.net
In the context of pyrazole derivatives, MC simulations help to visualize how the molecules displace pre-adsorbed species, such as water molecules, from the metal surface. researchgate.net The calculated adsorption energy provides a quantitative measure of the strength of the bond between the inhibitor and the metal. A high adsorption energy suggests a strong and stable protective film. These simulations have demonstrated favorable interactions between pyrazole derivatives and iron surfaces, supporting their role as effective corrosion inhibitors. researchgate.netdntb.gov.ua While specific MC simulation data for this compound is not yet widely published, the methodology has been successfully applied to related molecules, confirming that inhibitor molecules with lower adsorption energy can effectively replace water molecules on the metal surface, thus preventing corrosion. researchgate.net
Surface Morphological Analysis (e.g., SEM, EDX)
To visually confirm the formation of a protective film and analyze the elemental composition of the surface, techniques like Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) are employed.
SEM analysis provides high-resolution images of the metal surface morphology. In corrosion studies, SEM is used to compare the surface of a metal sample exposed to a corrosive environment with and without an inhibitor. For a sample without an inhibitor, the SEM micrograph typically reveals a rough and damaged surface, characteristic of corrosive attack. researchgate.netqu.edu.iq In contrast, the surface of a metal treated with an effective pyrazole-based inhibitor appears much smoother, indicating the presence of a protective film that has prevented widespread corrosion. researchgate.netrsc.orgresearchgate.net
Studies on various pyrazole derivatives have consistently used SEM to demonstrate the formation of a protective layer on steel surfaces. rsc.orgnajah.edubohrium.comresearchgate.net For instance, in the presence of MPAPB, the steel surface is shielded from the aggressive acidic medium, resulting in significantly less damage compared to an unprotected surface. acs.org
EDX analysis is often performed in conjunction with SEM to determine the elemental composition of the metal surface. By analyzing the X-rays emitted from the sample when bombarded with an electron beam, EDX can identify the elements present and their relative abundance.
When a steel sample corrodes in an acidic medium, the EDX spectrum typically shows strong signals for iron and oxygen, indicative of the formation of iron oxides. In the presence of a nitrogen- and oxygen-containing inhibitor like this compound or its derivatives, the EDX analysis of the protected surface would be expected to show peaks for carbon, nitrogen, and oxygen, in addition to the elements from the metal itself (e.g., iron). researchgate.netnajah.eduresearchgate.net The presence of these elements confirms the adsorption of the inhibitor molecules onto the surface, forming the protective film. najah.eduqu.edu.iq
Table 2: Expected EDX Elemental Analysis of Steel Surface in 1 M HCl
| Surface Condition | Expected Dominant Elements | Implication | Reference |
| Polished Steel (Unexposed) | Fe, C | Baseline composition of the steel alloy. | researchgate.net |
| Corroded Steel (Inhibitor Absent) | Fe, O, Cl | Formation of iron oxides/chlorides due to corrosion. | researchgate.net, researchgate.net |
| Inhibited Steel (Inhibitor Present) | Fe, C, O, N | Adsorption of the nitrogen and oxygen-containing inhibitor molecule on the surface, forming a protective film. | najah.edu, researchgate.net |
Future Perspectives and Emerging Research Areas
Multi-Target Ligand Design Based on N-(5-methyl-1H-pyrazol-3-yl)acetamide Scaffold
The versatility of the pyrazole (B372694) scaffold is a key attribute for the design of multi-target ligands, which are single molecules engineered to interact with multiple biological targets simultaneously. bohrium.com This approach is particularly relevant for complex diseases like cancer, where multiple pathways are often dysregulated. The this compound structure offers several points for chemical modification, allowing for the creation of derivatives that can bind to different proteins.
Research has shown that pyrazole derivatives can inhibit a range of critical cellular targets. For instance, various pyrazole-based compounds have been developed as inhibitors of protein kinases such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and PI3K, which are crucial in cancer cell proliferation. nih.govnih.govmdpi.com By strategically modifying the substituents on the pyrazole ring and the acetamide (B32628) group of the this compound scaffold, medicinal chemists can aim to create hybrid molecules. These new chemical entities could, for example, concurrently inhibit a protein kinase and another target, such as a signaling pathway protein or a DNA-related enzyme, potentially leading to synergistic therapeutic effects and overcoming drug resistance mechanisms.
Nano-Formulations and Drug Delivery Systems
A significant challenge in drug development is achieving optimal bioavailability and targeted delivery. Nano-formulations offer a promising solution by encapsulating therapeutic agents in nanoparticle systems, which can improve solubility, stability, and pharmacokinetic profiles. For pyrazole-based compounds, which can sometimes suffer from poor water solubility, this is a particularly attractive strategy. nih.gov
Recent studies have demonstrated the successful application of nanotechnology to pyrazole derivatives. In one study, a pyrazolo-pyridazine derivative was formulated into solid lipid nanoparticles (SLNs) and lipid-polymer hybrid nanoparticles (LPHNPs). nih.gov These nano-formulations exhibited enhanced cytotoxic activity against several cancer cell lines compared to the original compound. nih.gov Another research effort focused on a different pyrazole derivative, which was loaded into cationic polymer nanoparticles to improve its water solubility and enhance its antibacterial efficacy. nih.gov
These examples highlight a clear future direction for this compound and its derivatives. Developing nano-formulations could overcome potential solubility issues and enable targeted delivery to specific tissues or cells, thereby increasing therapeutic efficacy while minimizing systemic side effects.
Table 1: Examples of Nano-formulations for Pyrazole Derivatives
| Pyrazole Derivative | Nanoparticle System | Purpose/Outcome | Reference |
| 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine | Solid Lipid Nanoparticles (SLNs) & Lipid-Polymer Hybrid Nanoparticles (LPHNPs) | Enhanced cytotoxic activity against HepG-2, HCT-116, and MCF-7 cancer cell lines. nih.gov | nih.gov |
| 1-(3,5-diphenyl-1H-pyrazol-1-yl)-3-(isopropyl amino) propan-2-ol hydrochloride | Cationic Copolymer Nanoparticles | Improved water solubility and enhanced antibacterial activity against Gram-positive species. nih.gov | nih.gov |
| 6-amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | Not specified | Anticancer activity via blocking of the cell cycle. mdpi.com | mdpi.com |
Advanced Preclinical Studies for Promising Derivatives
Once promising derivatives of this compound are identified through initial screening, they must undergo rigorous advanced preclinical testing before they can be considered for clinical trials. This phase is critical for establishing a comprehensive profile of the compound's efficacy and safety.
Advanced preclinical studies would involve moving from simple in vitro cell-line models to more complex in vivo models, such as patient-derived xenografts (PDXs) in oncology research. These models better represent the heterogeneity of human diseases. Furthermore, detailed pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME) by the body, and how it affects its biological target in a living organism.
Toxicology studies are another cornerstone of this stage. These assessments would investigate potential off-target effects and determine the maximum tolerated dose in animal models. The goal is to build a robust data package that supports the rationale for human testing. Many pyrazole derivatives are currently in various stages of preclinical and clinical development, providing a well-trodden path for new candidates. nih.gov
Exploration of Novel Biological Targets
The structural versatility of the pyrazole scaffold suggests that derivatives of this compound may have therapeutic potential beyond currently known targets. mdpi.combohrium.com Future research will likely involve screening libraries of these derivatives against a wide array of biological targets to uncover new therapeutic applications.
High-throughput screening (HTS) campaigns can rapidly test thousands of compounds against specific enzymes, receptors, or cellular pathways. This unbiased approach can identify unexpected "hits" that can be optimized into lead compounds for new disease indications. Pyrazole derivatives have already shown activity against a diverse set of targets, highlighting the broad potential of this chemical class. nih.govmdpi.com
Computational methods, such as molecular docking and virtual screening, can also accelerate the discovery of new targets. By modeling the interactions between this compound derivatives and the structures of various proteins, researchers can predict potential binding affinities and prioritize compounds for experimental testing. This in silico approach can efficiently scan vast biological target landscapes, including G-protein coupled receptors (GPCRs), ion channels, and epigenetic modifiers, for novel therapeutic opportunities.
Table 2: Selected Biological Targets of Pyrazole-Based Compounds
| Target Class | Specific Target Examples | Therapeutic Area | Reference(s) |
| Protein Kinases | EGFR, CDK2, PI3K, BTK, RET | Cancer | nih.govnih.govnih.govmdpi.com |
| Receptors | Androgen Receptor (AR) | Prostate Cancer | researchgate.net |
| Enzymes | Cyclooxygenase-2 (COX-2) | Inflammation | nih.gov |
| DNA | DNA Binding/Intercalation | Cancer | nih.gov |
| Parasitic/Microbial Proteins | Various | Infectious Diseases | bohrium.commdpi.com |
Sustainable Synthesis and Application Development
In recent years, the principles of "green chemistry" have become increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov The future development of this compound and its derivatives will undoubtedly be influenced by this trend.
Researchers have developed numerous environmentally benign methods for synthesizing pyrazole scaffolds. researchgate.netthieme-connect.com These include:
Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve yields compared to conventional heating methods. nih.govpharmacognosyjournal.net
Use of green solvents: Replacing hazardous organic solvents with water or other benign alternatives is a key goal of green chemistry. thieme-connect.com Aqueous methods for pyrazole synthesis have been successfully developed. thieme-connect.comthieme-connect.com
Heterogeneous catalysis: Using solid-supported catalysts, such as nanocatalysts, simplifies product purification and allows for the catalyst to be recycled and reused. researchgate.netpharmacognosyjournal.netthieme-connect.com
Multicomponent reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, which is highly atom-economical and efficient. mdpi.comresearchgate.netnih.gov
Applying these sustainable methodologies to the production of this compound derivatives will not only reduce the environmental footprint of the manufacturing process but can also lead to more cost-effective production, a critical factor for the ultimate application and accessibility of new medicines. researchgate.net
Table 3: Overview of Green Synthesis Strategies for Pyrazole Derivatives
| Green Chemistry Approach | Description | Advantages | Reference(s) |
| Microwave Irradiation | Using microwave energy to heat reactions. | Faster reaction times, higher yields, increased efficiency. | researchgate.netnih.govpharmacognosyjournal.net |
| Aqueous Media Synthesis | Using water as the reaction solvent. | Environmentally friendly, non-toxic, readily available. | thieme-connect.comthieme-connect.com |
| Nanocatalysis | Employing catalysts at the nanoscale. | High surface area, high reactivity, often recyclable. | researchgate.netpharmacognosyjournal.net |
| Multicomponent Reactions | Combining multiple reactants in a one-pot synthesis. | High atom economy, operational simplicity, reduced waste. | mdpi.comresearchgate.netnih.gov |
| Solvent-Free Conditions | Conducting reactions without a solvent (e.g., by grinding). | Eliminates solvent waste, simplifies workup. | researchgate.netnih.gov |
Q & A
Basic: What synthetic routes are available for N-(5-methyl-1H-pyrazol-3-yl)acetamide, and how is its structure confirmed experimentally?
Methodological Answer:
The synthesis typically involves coupling a pyrazole derivative with an acetamide precursor. For example, a universal method for analogous compounds includes:
- Step 1: Formation of the pyrazole ring via cyclization of hydrazine derivatives with diketones or β-keto esters.
- Step 2: Acetylation using chloroacetyl chloride or acetic anhydride under reflux with a base like triethylamine to form the acetamide moiety .
Characterization Techniques: - 1H NMR: Confirms proton environments (e.g., pyrazole ring protons at δ 5.5–6.5 ppm and acetamide NH at δ 8–10 ppm).
- IR Spectroscopy: Identifies amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹).
- LC-MS: Validates molecular weight and purity.
- Elemental Analysis: Ensures stoichiometric consistency .
Basic: What structural features of this compound influence its chemical reactivity?
Key Features:
- Pyrazole Ring: The 5-methyl group enhances electron density, affecting nucleophilic substitution reactions.
- Acetamide Group: The carbonyl oxygen participates in hydrogen bonding, critical for crystal packing and ligand-receptor interactions.
- Hydrogen Bonding: The N-H group acts as a donor, while the pyrazole nitrogen serves as an acceptor, influencing supramolecular assembly .
Reactivity Implications: - The methyl group sterically hinders electrophilic attacks on the pyrazole ring.
- The acetamide moiety undergoes hydrolysis under acidic/basic conditions, requiring controlled reaction environments .
Advanced: How can molecular docking and dynamics predict the biological activity of this compound?
Methodology:
- Target Selection: Prioritize enzymes like COX-2 or bacterial proteins based on structural analogs (e.g., reports moderate COX-2 affinity for similar compounds).
- Software Tools: Use AutoDock Vina or Schrödinger Suite for docking.
- Validation: Compare binding energies (ΔG) with known inhibitors. For example, a related pyrazole-acetamide showed hydrogen bonding with ARG499 in COX-2 .
- Molecular Dynamics (MD): Run 100-ns simulations in GROMACS to assess complex stability. Analyze root-mean-square deviation (RMSD) and binding free energy via MM-PBSA .
Advanced: What is the role of this compound in designing metal coordination complexes?
Applications:
- Ligand Design: The pyrazole nitrogen and acetamide oxygen act as O/N-donors, forming stable complexes with transition metals (e.g., Cd(II), Cu(II), Fe(II)) .
- Antibacterial Activity: Cd(II) complexes exhibit MIC values of 8–16 µg/mL against E. coli and P. aeruginosa.
- Structural Analysis: Single-crystal X-ray diffraction confirms octahedral geometry in complexes, with hydrogen bonding stabilizing the lattice .
Advanced: How do structural modifications of the pyrazole ring affect biological activity?
Structure-Activity Relationship (SAR):
- Methyl Substitution: The 5-methyl group enhances lipophilicity, improving membrane permeability.
- Heterocyclic Fusion: Adding triazole or quinoxaline rings (e.g., ) increases π-π stacking with enzyme active sites.
- Electron-Withdrawing Groups: Chlorine or nitro substituents on the phenyl ring () enhance electrophilic interactions but may reduce solubility.
Case Study: N-(2-fluorobenzyl) analogs showed improved COX-2 binding via fluorophilic interactions .
Basic: Which spectroscopic and analytical methods are critical for quality control?
Essential Techniques:
- 1H/13C NMR: Assign all protons and carbons, ensuring no residual solvents or byproducts.
- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular formula (e.g., C₇H₁₀N₃O for the base compound).
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., Hirshfeld surface analysis in ).
- HPLC-PDA: Assess purity (>98%) and detect degradation products .
Advanced: How can hydrogen bonding patterns be analyzed in its crystal structure?
Computational Approaches:
- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., reports 25% H-bond contributions in a related compound).
- Graph Set Notation: Classifies H-bond motifs (e.g., Etter’s rules in ).
- DFT Calculations: Optimize geometries at the B3LYP/6-311++G(d,p) level to compare experimental vs. theoretical bond lengths .
Advanced: How to design in vitro assays for antimicrobial evaluation?
Protocol Design:
- Bacterial Strains: Use Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. aureus) models.
- MIC Determination: Employ broth microdilution (CLSI guidelines) with 24–48 hr incubation.
- Cytotoxicity Screening: Test on mammalian cell lines (e.g., HEK293) via MTT assay to exclude hemolytic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
